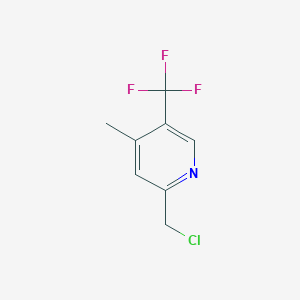

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine

説明

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with three distinct functional groups: a chloromethyl (-CH2Cl) group at position 2, a methyl (-CH3) group at position 4, and a trifluoromethyl (-CF3) group at position 5. This combination of electron-withdrawing (Cl, CF3) and electron-donating (CH3) substituents confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and reactivity at the chloromethyl site. The compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where its trifluoromethyl group improves metabolic stability, and the chloromethyl group enables further functionalization via nucleophilic substitution .

特性

分子式 |

C8H7ClF3N |

|---|---|

分子量 |

209.59 g/mol |

IUPAC名 |

2-(chloromethyl)-4-methyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7ClF3N/c1-5-2-6(3-9)13-4-7(5)8(10,11)12/h2,4H,3H2,1H3 |

InChIキー |

CIZLHQAVAAYFGB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1C(F)(F)F)CCl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and purification to obtain the desired product with high yield and purity .

化学反応の分析

Types of Reactions

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups .

科学的研究の応用

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to specific biological effects .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine can be contextualized by comparing it with analogous pyridine derivatives. Below is a detailed analysis:

Structural Analogues from Biopharmacule Speciality Chemicals

The Biopharmacule catalog () lists several pyridine derivatives with overlapping substituents. Key comparisons include:

- Lipophilicity : The 4-methyl group increases logP compared to BP 9008, enhancing membrane permeability in drug design .

- Electron Effects : The trifluoromethyl group (-CF3) in the target compound is more electron-withdrawing than fluorine (-F) in 4-chloro-5-fluoro-2-methylpyridine, directing electrophilic reactions to specific ring positions .

生物活性

2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine is a specialized organic compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features. The presence of a chloromethyl group, a methyl group, and a trifluoromethyl group enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular structure of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine is characterized by:

- Chloromethyl group : Enhances reactivity and potential for nucleophilic substitution.

- Trifluoromethyl group : Increases lipophilicity and metabolic stability, aiding in membrane penetration.

These structural features contribute to its significant biological activity, particularly in enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine exhibits notable enzyme inhibition capabilities. It has been shown to interact with various enzymes critical in metabolic pathways, potentially leading to the modulation of their activity.

-

Mechanism of Action :

- The compound can form covalent bonds with nucleophilic residues in proteins, altering enzyme function.

- Its lipophilicity allows effective penetration of biological membranes, enhancing its therapeutic potential.

-

Case Studies :

- Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on bacterial topoisomerases, which are essential for DNA replication in bacteria. For instance, compounds derived from similar structures have shown IC50 values below 100 nM against DNA gyrase from E. coli .

Antimicrobial Activity

The compound's structural characteristics suggest potential applications as an antimicrobial agent. Its interaction with bacterial enzymes could inhibit the growth of various pathogens.

- Broad-Spectrum Activity :

- Preliminary studies indicate that compounds similar to 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

- The presence of the trifluoromethyl group is believed to enhance the potency of these compounds.

Synthesis Methods

The synthesis of 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine can be achieved through several methods:

- Nucleophilic Substitution Reactions : Utilizing chlorinated pyridine derivatives.

- Trifluoromethylation Techniques : Employing reagents such as trifluoromethanesulfonic acid or trifluoromethylsilane to introduce the trifluoromethyl group.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to 2-Chloromethyl-4-methyl-5-trifluoromethyl-pyridine:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | Lacks chloromethyl group; different reactivity | Moderate antimicrobial properties |

| 5-(Chloromethyl)pyridine | Contains chloromethyl but lacks trifluoromethyl | Limited enzyme inhibition |

| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | Contains bromine instead of chlorine | Different reactivity in substitution |

| 2-Chloro-5-trifluoromethylpyridine | Similar structure but different position of substituents | Varies in biological activity |

Q & A

Q. What are the standard synthetic routes for 2-chloromethyl-4-methyl-5-trifluoromethyl-pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via regioselective halogenation of trifluoromethylpyridine precursors. A common method involves chloromethylation of 4-methyl-5-trifluoromethyl-pyridine using chlorinating agents (e.g., Cl2 or SOCl2) under controlled temperatures (80–120°C) . Yields depend on solvent choice (e.g., DMF vs. THF) and stoichiometry of the chlorinating agent. For example, excess Cl2 may lead to over-chlorination, reducing selectivity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- <sup>19</sup>F NMR : Critical for confirming the trifluoromethyl group (-CF3) at C5, typically appearing as a singlet near δ -60 ppm .

- GC-MS : Used to verify molecular ion peaks (m/z ≈ 195–196) and fragmentation patterns, distinguishing it from isomers like 3-chloro derivatives .

- XRD : Resolves crystallographic ambiguity in substituted pyridines, particularly for confirming the chloromethyl group’s position .

Q. What safety protocols are recommended for handling this compound?

- PPE : N95 masks, gloves, and eyeshields are mandatory due to its WGK 3 classification (highly hazardous to water) .

- Storage : Keep in airtight containers at ≤25°C to prevent degradation or hydrolysis of the chloromethyl group .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic gas release .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in further functionalization?

The chloromethyl (-CH2Cl) group at C2 acts as a leaving group , enabling nucleophilic substitutions (e.g., with amines or thiols) . Regioselectivity is governed by electronic effects: the electron-withdrawing -CF3 group at C5 deactivates the pyridine ring, directing substitutions to C2 or C4. For example, Suzuki-Miyaura coupling at C4 requires Pd catalysts with bulky ligands (e.g., SPhos) to overcome steric hindrance from the methyl group .

Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?

Discrepancies in boiling points (e.g., 113°C vs. 167°C) arise from measurement methods (closed vs. open cup) and purity levels . To resolve this:

Q. What strategies optimize catalytic coupling reactions involving this compound?

| Reaction Type | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2/SPhos | 90°C, DMF/H2O | 75–85% | |

| Buchwald-Hartwig | CuI/1,10-phen | 120°C, toluene | 60–70% | |

| Key factors: |

- Solvent polarity : Polar aprotic solvents (DMF) enhance Pd-catalyzed couplings.

- Additives : K3PO4 improves base sensitivity for aryl halide partners .

Q. How can computational modeling predict bioactivity or material properties?

- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites. For example, the -CF3 group at C5 reduces electron density at C4, favoring electrophilic attacks .

- Molecular docking : Screen interactions with biological targets (e.g., PPAR receptors) to guide medicinal chemistry applications .

Q. What are the challenges in analyzing degradation products, and how are they addressed?

Hydrolysis of the chloromethyl group generates 2-hydroxymethyl-4-methyl-5-trifluoromethyl-pyridine , detectable via LC-MS/MS. Challenges include:

- Matrix interference in biological samples: Use SPE (solid-phase extraction) with C18 cartridges for purification .

- Isomer discrimination : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers .

Methodological Considerations

- Contradiction Management : When conflicting data arise (e.g., reaction yields), replicate experiments under standardized conditions (controlled humidity, inert atmosphere) .

- Safety vs. Reactivity : Balance reaction temperature and chlorinating agent strength to avoid hazardous byproducts (e.g., HCl gas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。